

# The Chemical Landscape of Curvulin: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Curvulin*

Cat. No.: *B101924*

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Shanghai, China – November 7, 2025 – This technical guide provides a comprehensive overview of the chemical structure, biological activities, and associated experimental protocols for **Curvulin**, a phytotoxin with potential applications in drug development. This document is intended for researchers, scientists, and professionals in the field of pharmacology and medicinal chemistry.

## Chemical Structure and Properties

**Curvulin**, systematically named 2-acetyl-3,5-dihydroxy-benzeneacetic acid, ethyl ester, is a microbial metabolite first isolated from fungi of the *Curvularia* species.<sup>[1]</sup> Its chemical identity is well-established and characterized by the following properties:

Property	Value	Reference
CAS Number	19054-27-4	[1]
Molecular Formula	C <sub>12</sub> H <sub>14</sub> O <sub>5</sub>	[1]
Molecular Weight	238.24 g/mol	
SMILES	<chem>OC1=CC(CC(OCC)=O)=C(C(C)=O)C(O)=C1</chem>	[1]
InChI Key	TURXCFUGBPBPRS-UHFFFAOYSA-N	[1]

Chemical Structure Diagram:

Caption: Chemical structure of **Curvulin**.

## Biological Activity and Quantitative Data

**Curvulin** has been reported to exhibit several biological activities, primarily as an inhibitor of inducible nitric oxide synthase (iNOS) expression and microtubule assembly.

### Anti-inflammatory Activity

Curvularin-type metabolites, a class of compounds to which **Curvulin** belongs, have demonstrated significant anti-inflammatory effects. These compounds have been shown to inhibit the production of nitric oxide (NO) and prostaglandin E<sub>2</sub> (PGE<sub>2</sub>) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. While specific IC<sub>50</sub> values for **Curvulin** are not detailed in the available literature, related curvularin derivatives show potent activity. For instance, (10E,15S)-10,11-dehydrocurvularin strongly inhibits NO and PGE<sub>2</sub> overproduction with IC<sub>50</sub> values of 1.9 μM and 2.8 μM, respectively.

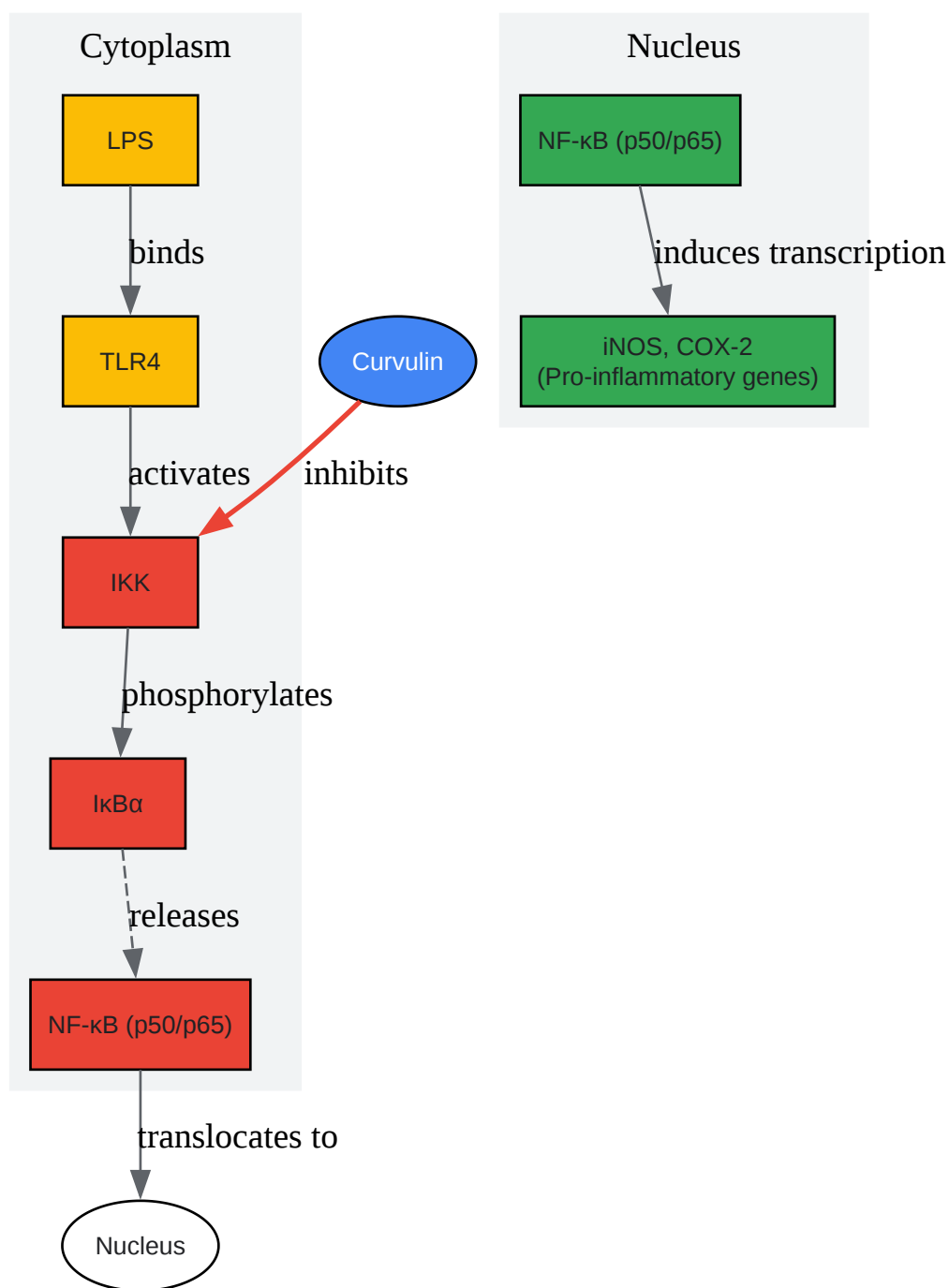
Compound	Target	IC <sub>50</sub> (μM)	Cell Line
(10E,15S)-10,11-dehydrocurvularin	NO Production	1.9	RAW264.7
(10E,15S)-10,11-dehydrocurvularin	PGE <sub>2</sub> Production	2.8	RAW264.7

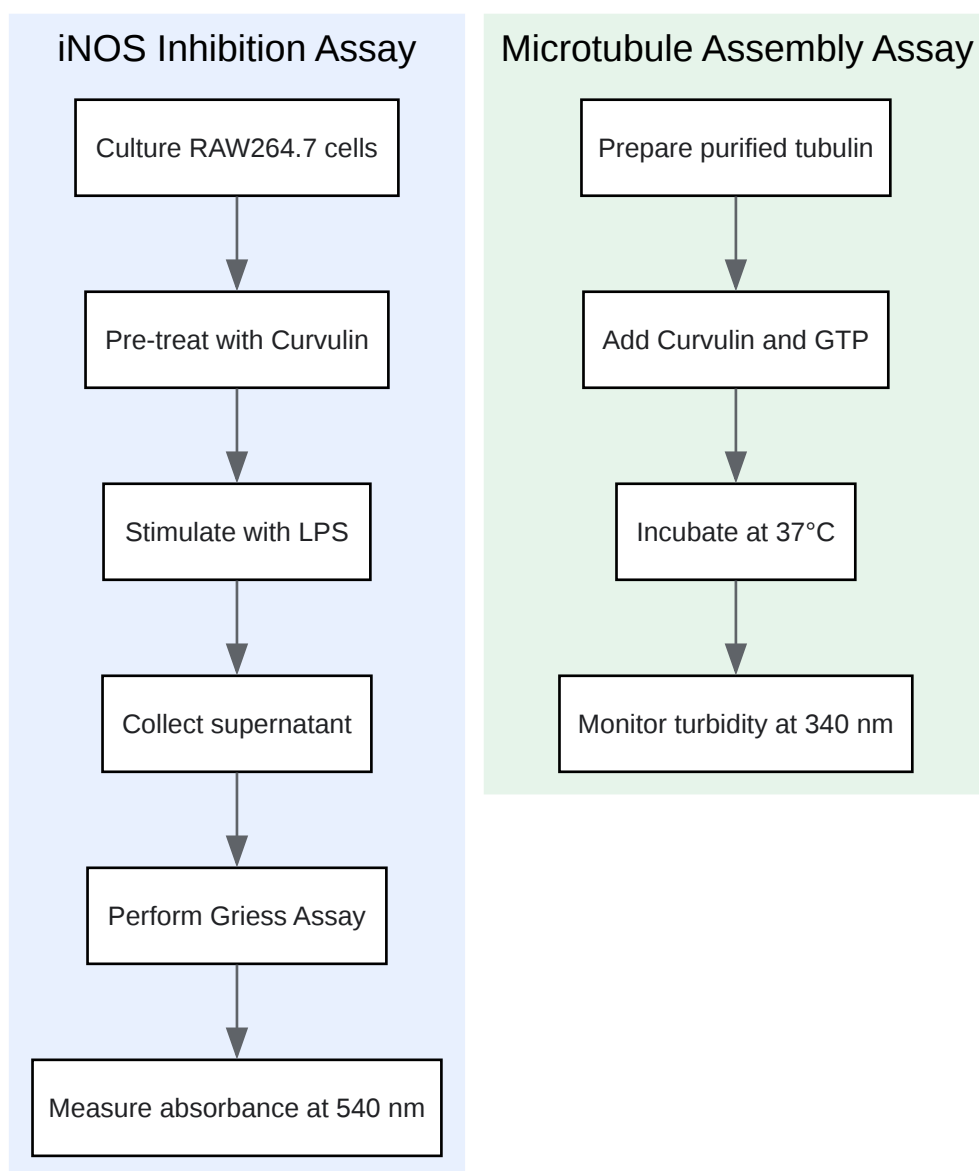
## Inhibition of Microtubule Assembly

**Curvulin** is known to inhibit microtubule assembly, a mechanism that is a target for anticancer therapies. Quantitative data, such as IC<sub>50</sub> values for microtubule depolymerization, are not yet publicly available for **Curvulin** itself. However, this activity positions it as a compound of interest for further investigation in cancer research.

## Signaling Pathway Involvement

The anti-inflammatory effects of curvularin-type metabolites are linked to the modulation of key signaling pathways. The most active compounds have been shown to attenuate the expression of iNOS and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages. This is achieved through the inhibition of the nuclear factor-κB (NF-κB) signaling pathway. The opening of the 12-membered lactone ring in these types of metabolites has been suggested to be important for their anti-inflammatory activity.





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## References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]

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